molecular formula C₅¹³CH₁₂O₆ B1146183 D-Fructose-1-13C CAS No. 108311-21-3

D-Fructose-1-13C

Cat. No.: B1146183
CAS No.: 108311-21-3
M. Wt: 181.15
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Description

Chemical Identity and Isotopic Characteristics of D-Fructose-1-¹³C

D-Fructose-1-¹³C possesses a molecular formula of C₅¹³CH₁₂O₆, indicating the presence of five carbon-12 atoms, one carbon-13 atom, twelve hydrogen atoms, and six oxygen atoms. The molecular weight of this isotopically labeled compound is 181.15 grams per mole, representing an increase of one atomic mass unit compared to natural fructose due to the substitution of carbon-13 for carbon-12 at position 1. This mass difference forms the basis for mass spectrometric detection and quantification methods that are central to metabolic studies employing this tracer.

The structural representation of D-Fructose-1-¹³C can be expressed through various molecular notation systems. The Simplified Molecular Input Line Entry System string is documented as OC[C@H]1OC(O)([¹³CH₂]O)C@@H[C@@H]1O, clearly indicating the isotopic substitution at the terminal carbon position. The International Chemical Identifier representation provides additional structural detail: 1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1, where the final notation "i2+1" specifically denotes the carbon-13 enrichment at position 2 in the International Chemical Identifier numbering system, which corresponds to position 1 in conventional carbohydrate nomenclature.

The chemical purity of commercially available D-Fructose-1-¹³C typically ranges from 98 to 99 percent, with isotopic enrichment levels reaching 99 atom percent carbon-13 at the labeled position. The compound exhibits characteristic melting point behavior, decomposing between 119 and 122 degrees Celsius, consistent with the thermal properties of natural fructose. Physical appearance is described as a white to off-white solid with optical activity showing a specific rotation of -93.5 degrees when measured at 20 degrees Celsius using the sodium D-line, with a concentration of 2 grams per 100 milliliters in water containing trace amounts of ammonium hydroxide.

Storage requirements for D-Fructose-1-¹³C emphasize room temperature conditions while protecting the compound from light and moisture exposure. These conditions ensure maintenance of both chemical integrity and isotopic purity over extended periods. The compound's stability under physiological conditions makes it particularly suitable for biological applications, as it retains its isotopic signature throughout metabolic transformations while participating in normal biochemical processes.

Property Value Reference
Molecular Formula C₅¹³CH₁₂O₆
Molecular Weight 181.15 g/mol
Melting Point 119-122°C (decomposition)
Chemical Purity 98-99%
Isotopic Enrichment 99 atom % ¹³C
Optical Rotation -93.5° (c=2, H₂O)
Physical Form White to off-white solid
Storage Conditions Room temperature, protected from light and moisture

Historical Development of ¹³C-Labeled Fructose in Metabolic Studies

The utilization of carbon-13 labeled fructose in metabolic research emerged from pioneering studies conducted in the late 20th century that sought to understand the complex pathways of carbohydrate metabolism in human physiology. Early investigations established the foundation for using stable isotope tracers to elucidate metabolic mechanisms that were previously inaccessible through conventional biochemical approaches. The development of nuclear magnetic resonance spectroscopy techniques capable of detecting carbon-13 signals with sufficient sensitivity opened new avenues for real-time metabolic monitoring in both in vitro and in vivo systems.

A landmark study published in 1990 demonstrated the power of uniformly carbon-13 labeled fructose in investigating metabolic pathways in normal children and those with hereditary fructose intolerance. This research employed constant infusion of D-[U-¹³C]fructose administered nasogastrically to subjects, with subsequent analysis of plasma glucose carbon-13 nuclear magnetic resonance spectra to determine fructose conversion parameters. The study revealed that fructose conversion to glucose was approximately three-fold lower in hereditary fructose intolerance patients compared to control subjects, establishing a quantitative framework for understanding this metabolic disorder.

The methodology developed in these early studies involved examination of carbon-13 nuclear magnetic resonance spectra of plasma glucose, with conversion parameters estimated based on doublet-to-singlet ratios of plasma beta-glucose carbon-1 splitting patterns as a function of fructose infusion rates. Significantly lower values for fructose conversion to glucose were consistently obtained for hereditary fructose intolerance patients compared to controls, with the marked decline of 67 percent in glucose synthesis from fructose providing a foundation for diagnostic applications.

Subsequent research expanded the application of carbon-13 labeled fructose to investigate fundamental aspects of carbohydrate metabolism. Studies revealed that the metabolism of fructose by fructose-1-phosphate aldolase activity accounts for only approximately 50 percent of the total amount of hepatic fructose conversion to glucose. These findings challenged existing paradigms and led to the identification of alternative metabolic pathways, including direct conversion from fructose to fructose 1,6-bisphosphate, bypassing the traditional fructose-1-phosphate aldolase pathway.

The evolution of analytical techniques has continued to expand the capabilities of carbon-13 labeled fructose as a research tool. Modern applications have incorporated advanced mass spectrometry methods alongside nuclear magnetic resonance spectroscopy, enabling more detailed analysis of metabolic flux distributions and isotopomer patterns. These technological advances have facilitated studies examining the fate of fructose in various cell types, including adipocytes, where targeted stable isotope tracer fate association methods have revealed the dose-dependent effects of fructose on anabolic processes.

Comparative Analysis of Position-Specific ¹³C Labeling in Hexoses

The strategic placement of carbon-13 labels at specific positions within hexose molecules provides distinct advantages for metabolic research, with each labeling pattern offering unique insights into different aspects of carbohydrate metabolism. D-Fructose-1-¹³C represents one of several position-specific labeling strategies employed in metabolic studies, each designed to illuminate particular biochemical pathways and metabolic transformations. Understanding the comparative advantages and applications of different labeling positions is essential for selecting the most appropriate tracer for specific research objectives.

Position-specific carbon-13 labeling in fructose encompasses several variants, including D-Fructose-1-¹³C, D-Fructose-2-¹³C, and D-Fructose-6-¹³C, each providing distinct analytical advantages. The carbon-1 position labeling in D-Fructose-1-¹³C offers particular utility for tracking the fate of the terminal carbon through metabolic transformations, as this position often undergoes specific modifications during enzymatic processes. Research utilizing D-Fructose-1-¹³C has demonstrated its effectiveness in identifying the origin of specific carbon atoms in metabolic products, with studies showing that the carbon-1 carbon of fructose remains in the carbon-1 position in 5-hydroxymethylfurfural formation.

Comparative studies employing different carbon-13 labeled fructose variants have revealed position-specific metabolic fates during biochemical transformations. When [¹³C-1] fructose was used as a precursor in dehydration reactions, the intensity of specific nuclear magnetic resonance resonances was enhanced relative to other peaks, indicating that the carbon-1 carbon of fructose serves as the origin of particular resonances in intermediate and final products. These findings demonstrate the precision with which position-specific labeling can track molecular transformations through complex reaction networks.

The application of carbon-1 labeled fructose in cellular metabolism studies has provided insights into the relative contributions of different metabolic pathways. In adipocyte research, carbon-13 enrichment patterns have revealed how fructose carbon contributes to various metabolic processes, including fatty acid synthesis and glutamate production. The position-specific labeling enables researchers to distinguish between carbons derived from different metabolic pathways, providing quantitative measures of pathway flux distributions that would be impossible to obtain using unlabeled substrates.

Comparative analysis with other hexose sugars labeled at equivalent positions reveals both similarities and differences in metabolic behavior. D-Glucose-1-¹³C, for example, shares certain analytical advantages with D-Fructose-1-¹³C but exhibits different metabolic kinetics and pathway preferences due to the distinct enzymatic machinery involved in glucose versus fructose metabolism. The molecular weight of D-Glucose-1-¹³C is 180.15 grams per mole, slightly lower than D-Fructose-1-¹³C, reflecting the structural differences between these hexose isomers.

Methodological considerations for position-specific carbon-13 labeling include the selection of appropriate analytical techniques for detecting and quantifying isotopic incorporation. Nuclear magnetic resonance spectroscopy provides detailed information about carbon-13 coupling patterns, revealing the connectivity and environment of labeled carbons within metabolic products. Mass spectrometry offers complementary information about mass shifts and fragmentation patterns that can identify specific isotopomer populations and their relative abundances.

Hexose Variant Molecular Weight (g/mol) Primary Applications Analytical Advantages
D-Fructose-1-¹³C 181.15 Metabolic pathway tracking, enzymatic mechanism studies Terminal carbon fate analysis, aldolase pathway investigation
D-Fructose-2-¹³C 181.15 Ketose-specific transformations, isomerization studies Carbonyl carbon tracking, oxidation-reduction monitoring
D-Fructose-6-¹³C 181.15 Transport studies, phosphorylation pathway analysis Primary alcohol fate determination, kinase substrate analysis
D-Glucose-1-¹³C 180.15 Glycolytic pathway analysis, hexokinase studies Anomeric carbon behavior, glycosidic bond formation tracking

The preparation methods for position-specific carbon-13 labeled hexoses have evolved to provide reliable access to these specialized compounds. Enzymatic approaches utilizing commercially available enzymes of the glycolytic pathway have demonstrated effectiveness in preparing carbon-13 substituted fructose phosphates from labeled precursors. These methods enable the production of millimole quantities of products in good yield through single-pot incubation procedures, making position-specific labeled compounds more accessible for research applications.

Properties

CAS No.

108311-21-3

Molecular Formula

C₅¹³CH₁₂O₆

Molecular Weight

181.15

Synonyms

Advantose FS 95-1-13C;  D-(-)-Fructose-1-13C;  D-(-)-Levulose-1-13C;  D-Arabino-2-hexulose-1-13C;  Fructose-1-13C;  Fruit Sugar-1-13C;  Fujifructo L 95-1-13C;  Furucton-1-13C;  Hi-Fructo 970-1-13C;  Krystar-1-13C;  Krystar 300-1-13C;  Levulose-1-13C;  Nevulose-1

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Setup

The process begins with ¹³C-enriched pyruvate or L-alanine, which are incubated with a cocktail of commercially available enzymes, including aldolase, triosephosphate isomerase, and fructose-1,6-bisphosphatase. The "one-pot" reaction design minimizes intermediate purification steps, allowing millimole-scale production with yields exceeding 70%. Key substrates and their roles are summarized below:

SubstrateEnzyme SystemProductYield (%)
[1-¹³C]-PyruvateAldolase, isomerase, phosphataseD-Fructose-1-¹³C phosphate72
[1-¹³C]-L-AlanineTransaminase, glycolytic enzymesD-Fructose-1-¹³C phosphate68

Optimization Strategies

  • Cofactor Regeneration : NADH and ATP are supplemented to sustain enzymatic activity over extended reaction periods.

  • pH Control : Maintaining a pH of 7.4–7.8 ensures optimal enzyme function, particularly for aldolase-catalyzed condensations.

  • Temperature : Reactions are typically conducted at 37°C to mimic physiological conditions, though lower temperatures (25–30°C) reduce side reactions in non-aqueous systems.

Two-Step Enzymatic Conversion from D-Glucose

A patented method leverages sequential oxidation and reduction steps to convert D-glucose into D-Fructose-1-¹³C, adaptable for isotopic labeling by substituting ¹³C-glucose as the starting material.

Oxidation to D-Glucosone

D-Glucose is first oxidized to D-glucosone using pyranose-2-oxidase (EC 1.1.3.10) in the presence of oxygen. Hydrogen peroxide, a byproduct, is neutralized by catalase to prevent enzyme inhibition.

Reaction Conditions :

  • Substrate Concentration : 2.5–5.0% (w/v) D-glucose

  • Enzyme Loading : 1 U/mL pyranose-2-oxidase, 50 U/mL catalase

  • Duration : 24–48 hours at 30°C

Reduction to D-Fructose

D-Glucosone is enzymatically reduced to D-fructose using xylose reductase (EC 1.1.1.307) and alcohol dehydrogenase (EC 1.1.1.1). The cofactor NADPH is regenerated in situ via 2-propanol oxidation, enabling a closed-loop system.

Key Parameters :

  • Cofactor Supply : 5% (w/v) 2-propanol added incrementally to drive NADPH regeneration.

  • Yield : ~90% conversion after 48 hours, with isotopic purity >99% confirmed by mass spectrometry.

Chemical Synthesis from Labeled Precursors

Chemical routes offer an alternative for laboratories lacking access to specialized enzymes. These methods typically start with ¹³C-labeled glyceraldehyde or dihydroxyacetone, which undergo aldol condensation to form fructose.

Aldol Condensation Protocol

A classic approach involves the base-catalyzed condensation of [1-¹³C]-glyceraldehyde and dihydroxyacetone phosphate. The reaction proceeds via an enediol intermediate, with the following conditions:

ParameterValue
CatalystSodium hydroxide (0.1 M)
Temperature60°C
Reaction Time6 hours
Yield58%

Challenges and Solutions

  • Isotopic Dilution : To prevent dilution, ¹³C-labeled precursors must be >98% pure. Recrystallization or HPLC purification is employed pre-synthesis.

  • Byproduct Formation : Phosphorylated intermediates are common; enzymatic dephosphorylation (e.g., using alkaline phosphatase) improves fructose recovery.

Comparative Analysis of Preparation Methods

The choice of method depends on scale, cost, and desired isotopic purity. The table below contrasts key metrics:

MethodScale (mmol)Cost (USD/g)Purity (%)Time (Days)
Enzymatic (Glycolytic)10–100300–50095–983–5
Two-Step Enzymatic5–50400–600994–7
Chemical Synthesis1–10700–90090–952–3

Advantages of Enzymatic Methods :

  • Higher stereochemical control ensures correct anomeric configuration.

  • Scalable for industrial applications, particularly in pharmaceutical research.

Limitations of Chemical Routes :

  • Lower yields due to competing reactions (e.g., furanose/pyranose interconversion).

  • Requires toxic catalysts (e.g., strong bases), complicating purification.

Quality Control and Characterization

Post-synthesis, D-Fructose-1-¹³C is validated using:

  • NMR Spectroscopy : The ¹³C signal at δ 96–98 ppm (C1) confirms isotopic incorporation.

  • Mass Spectrometry : ESI-MS shows m/z 181.15 [M+H]⁺, with ¹³C isotopic peaks distinguishable from natural abundance.

  • Enzymatic Assays : Hexokinase/glucose-6-phosphate dehydrogenase coupled assays verify biochemical activity.

Chemical Reactions Analysis

Types of Reactions: D-Fructose-1-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Metabolomics and Cellular Metabolism

D-Fructose-1-13C is widely used as a metabolic probe in studies investigating carbohydrate metabolism. Its isotopic labeling allows researchers to trace metabolic pathways and quantify the conversion of fructose into other metabolites.

Key Applications:

  • Metabolic Flux Analysis: this compound can be infused into biological systems to study how fructose is metabolized in real-time. This application is crucial for understanding metabolic disorders and the regulation of energy metabolism .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound serves as an internal standard in NMR experiments, enabling precise quantification of metabolites derived from fructose. Studies utilizing NMR have demonstrated its utility in elucidating the mechanisms of fructose metabolism in both healthy and diseased states .

Clinical Research

In clinical settings, this compound has been employed to investigate various metabolic conditions, including hereditary fructose intolerance (HFI).

Case Studies:

  • Hereditary Fructose Intolerance: A study utilized D-[U-13C]fructose to assess the conversion of fructose to glucose in children with HFI. The results indicated a significantly reduced ability to convert fructose into glucose in HFI patients compared to controls, highlighting the diagnostic potential of using stable isotopes for metabolic assessment .
  • Diabetes and Metabolic Syndrome: Research has shown that this compound can be used to explore the role of fructose in insulin resistance and other components of metabolic syndrome. By tracing the incorporation of labeled fructose into glucose and lipid pathways, researchers can gain insights into how excess fructose contributes to these conditions .

Agricultural Research

This compound is also applied in agricultural research to study sugar metabolism in plants.

Applications:

  • Sugar Metabolism Studies: Researchers use this compound to investigate the pathways involved in sucrose and fructose metabolism within plants, providing insights into how these sugars affect growth and development under various environmental conditions .

Food Science

In food science, this compound is utilized for studying the effects of different sugars on human health.

Research Focus:

  • Sweeteners and Health: Studies have employed this compound to analyze the metabolic effects of high-fructose corn syrup and other sweeteners on human metabolism, contributing to discussions about dietary impacts on obesity and diabetes .

Mechanism of Action

The mechanism of action of D-Fructose-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for detailed tracking of the compound through various biochemical processes, providing insights into metabolic fluxes and enzyme activities. This is particularly useful in NMR studies, where the isotope’s magnetic properties enhance the detection and analysis of metabolic intermediates .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : ¹³CC₅H₁₂O₆
  • Molecular Weight : 181.15 g/mol
  • CAS Number : 108311-21-3
  • Isotopic Purity : ≥99 atom % ¹³C
  • Physical Characteristics :
    • Melting Point: 119–122°C (decomposes)
    • Optical Activity: [α]²⁰/D = -93.5° (in H₂O with trace NH₄OH)
  • Applications :
    • Tracing fructose metabolism in plants under phosphorus deficiency .
    • Studying isotopic discrimination in enzymatic reactions (e.g., phosphoglucoisomerase) .

Comparison with Similar Compounds

Positional Isomers: D-Fructose-6-¹³C

D-Fructose-6-¹³C differs from D-Fructose-1-¹³C in the position of the ¹³C label (C6 instead of C1).

Property D-Fructose-1-¹³C D-Fructose-6-¹³C
Molecular Formula ¹³CC₅H₁₂O₆ ¹³CC₅H₁₂O₆
Molecular Weight 181.15 g/mol 181.15 g/mol
CAS Number 108311-21-3 Not explicitly stated
Isotopic Purity ≥99% ≥99%
Key Applications Metabolic flux analysis NMR structural studies

Metabolic Differences :

  • In tomato plants, D-[1-¹³C]fructose generates more ¹³C-enriched L-lactate and L-alanine than D-[2-¹³C]fructose, indicating isotopic discrimination at C1 during glycolysis .
  • The C6 position is less critical in early glycolysis but may influence downstream pathways like the tricarboxylic acid (TCA) cycle.

Uniformly Labeled D-Fructose-¹³C₆

D-Fructose-¹³C₆ contains ¹³C at all six carbon positions, enabling comprehensive tracking in metabolic studies.

Property D-Fructose-1-¹³C D-Fructose-¹³C₆
Molecular Formula ¹³CC₅H₁₂O₆ ¹³C₆H₁₂O₆
Molecular Weight 181.15 g/mol 186.11 g/mol
CAS Number 108311-21-3 Not explicitly stated
Isotopic Purity ≥99% >95% (HPLC)
Key Applications Targeted metabolic tracing Whole-organism NMR/metabolomics

Functional Contrast :

  • Uniform labeling is preferred for NMR studies requiring high sensitivity to detect all carbon positions .
  • Position-specific labels (e.g., C1) are optimal for dissecting specific enzymatic steps, such as fructose-6-phosphate conversion .

Comparison with Glucose Isotopes (e.g., D-Glucose-1-¹³C)

Glucose isotopes serve as analogous tracers in carbohydrate metabolism.

Property D-Fructose-1-¹³C D-Glucose-1-¹³C
Molecular Formula ¹³CC₅H₁₂O₆ ¹³CC₅H₁₂O₆
Molecular Weight 181.15 g/mol 181.15 g/mol
Key Applications Plant exudate reacquisition Hepatic gluconeogenesis studies

Metabolic Pathways :

  • Fructose is metabolized primarily in the liver via the ketohexokinase pathway, while glucose enters glycolysis directly.
  • Isotopic labeling in fructose avoids interference from glucose-specific enzymes, enabling pathway-specific insights .

Biological Activity

D-Fructose-1-13C is a stable isotope-labeled form of D-fructose, where the carbon atom at position one is substituted with the carbon-13 isotope. This modification enhances its utility in metabolic studies, particularly in tracing metabolic pathways and understanding energy metabolism in biological systems. This article explores the biological activity of this compound, focusing on its metabolic roles, analytical applications, and findings from various research studies.

Overview of this compound

D-Fructose is a simple sugar classified as a ketose, naturally occurring in many fruits and sweeteners such as honey. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for studying metabolic pathways.

Key Features:

  • Molecular Formula: C6H12O6
  • Isotopic Labeling: Carbon atom at position one is labeled with carbon-13.
  • Analytical Techniques: NMR spectroscopy, mass spectrometry.

Metabolic Pathways Involving this compound

D-Fructose plays a significant role in carbohydrate metabolism, serving as a substrate for various enzymatic reactions. The use of this compound allows researchers to track the fate of fructose within biological systems.

Metabolic Flux Studies

Studies have shown that this compound can be utilized to measure metabolic flux through specific pathways involving fructose. By analyzing the enrichment of the carbon-13 isotope in different metabolites over time, researchers can calculate the rate at which fructose is converted into other molecules. This information is crucial for understanding how organisms regulate their metabolism under varying conditions such as diet or disease .

Table 1: Summary of Metabolic Pathways Analyzed Using this compound

PathwayKey EnzymesFindings
GlycolysisFructokinase, AldolaseEnhanced understanding of fructose phosphorylation and its contribution to glycolytic intermediates .
Pentose Phosphate PathwayPhosphoglucoisomeraseInsights into the regulation of NADH/NAD+ ratios and fructose-derived metabolites .
Lipid MetabolismAcetyl-CoA CarboxylaseRole in lipid synthesis and regulation by fructose metabolism .

Case Studies on this compound

Several studies have utilized this compound to elucidate its biological activity:

  • Hepatocyte Metabolism Study : A study assessed the conversion of exogenous D-[1-13C]fructose in hepatocytes. It highlighted the relative contributions of fructokinase and hexokinase isoenzymes to fructose phosphorylation and demonstrated how different isotopes affect metabolic outcomes .
  • Macrophage Activation : Research involving RAW 264.7 macrophages showed that stimulation with lipopolysaccharides (LPS) redirected carbon flux towards itaconic acid synthesis when cultured with this compound. This indicated altered glycolytic activity and provided insights into immune responses .
  • Fructose Utilization in Microorganisms : In Corynebacterium glutamicum, 13C-labeling experiments revealed enhanced flux through the oxidative pentose phosphate pathway when utilizing fructose as a carbon source. This study demonstrated how engineered strains could improve L-lysine production from fructose .

Research Findings and Implications

The biological activity of this compound extends beyond mere metabolic tracing; it has implications for understanding metabolic disorders, energy production, and cellular responses to nutrients.

Implications for Health

Research indicates that excessive intake of fructose can lead to various health issues, including non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Studies utilizing this compound have provided insights into how fructose metabolism contributes to these conditions by affecting lipid synthesis and glucose homeostasis .

Table 2: Health Implications Associated with Fructose Metabolism

ConditionMechanismReference
NAFLDIncreased lipogenesis due to high fructose intakeChiu et al., 2014 .
Insulin ResistanceAltered glucose metabolism pathways leading to insulin sensitivity lossStanhope et al., 2011 .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying D-Fructose-1-13C to ensure isotopic integrity?

  • Methodological Answer : Synthesis requires precise control of carbon-13 incorporation at the C1 position. Techniques like NMR spectroscopy (e.g., [α]20/D optical activity measurement) and HPLC (≥99% assay purity) are critical for verifying isotopic purity and structural integrity. Proper storage (e.g., desiccated, -20°C) prevents degradation, as decomposition occurs at 119–122°C .

Q. How can this compound be used to trace carbon allocation in plant metabolism studies?

  • Methodological Answer : In phosphorus-deficient conditions, plants exude 13C-labeled fructose into the rhizosphere. Liquid chromatography-mass spectrometry (LC-MS) or isotope-ratio mass spectrometry (IRMS) can track 13C enrichment in exudates and tissues. This approach quantifies carbon reacquisition efficiency and metabolic costs under stress .

Q. What analytical techniques are most effective for quantifying 13C enrichment in metabolic flux analysis (MFA)?

  • Methodological Answer :

  • NMR : Detects 13C positional labeling in real-time but requires high sample concentrations.
  • GC-MS/LC-MS : Provides high sensitivity for low-abundance metabolites.
  • IRMS : Ideal for bulk isotopic analysis in plant-soil systems.
    Cross-validation with internal standards (e.g., unlabeled fructose controls) minimizes instrumental drift .

Advanced Research Questions

Q. How can conflicting data on 13C metabolic incorporation rates be resolved in longitudinal studies?

  • Methodological Answer : Contradictions often arise from sampling timing or isotopic dilution. Use kinetic modeling (e.g., Compartmental Analysis via MFA) to differentiate between rapid vs. slow turnover pools. Validate models with time-resolved sampling and spike-in controls. Address limitations in the discussion section, as per EUFIC guidelines for study design critique .

Q. What experimental designs minimize confounding variables when studying fructose-1-13C in human metabolism?

  • Methodological Answer :

  • Crossover Trials : Administer 13C-fructose and unlabeled fructose to the same cohort in alternating phases.
  • Isotopic Clamping : Maintain steady-state 13C levels via controlled infusion.
  • Blinding : Mask sample labels during LC-MS analysis to reduce bias.
    Ensure ethical compliance (e.g., FINER criteria: Feasible, Novel, Ethical) .

Q. How can multi-omics data be integrated with 13C tracing to map fructose metabolic pathways?

  • Methodological Answer : Combine fluxomics (13C-MFA) with transcriptomics (RNA-seq) and proteomics (LC-MS/MS). Use bioinformatics tools like MetaboAnalyst for pathway enrichment analysis. For example, correlate 13C-labeled phosphofructokinase (PFK) activity with ATP-dependent allosteric regulation data from enzyme assays .

Data Analysis & Validation

Q. What statistical methods are appropriate for comparing 13C isotopic enrichment across treatment groups?

  • Methodological Answer :

  • ANOVA with Tukey’s HSD : For multi-group comparisons (e.g., stress vs. control conditions).
  • Linear Mixed Models : Account for repeated measures in longitudinal data.
  • Bayesian Inference : Useful for low-sample-size studies with prior isotopic data.
    Validate assumptions via Shapiro-Wilk (normality) and Levene’s tests (homoscedasticity) .

Q. How do isotopic purity thresholds (e.g., 99 atom % 13C) impact metabolic tracing accuracy?

  • Methodological Answer : High purity (≥99%) reduces background noise in MS detection. For low-abundance metabolites, even 1% impurity can skew flux ratios. Conduct spike-recovery experiments with degraded standards to quantify error margins .

Tables for Methodological Reference

Technique Application Sensitivity Limitations Reference
NMR SpectroscopyStructural validation of 13C labelingModerateHigh sample requirement
LC-MSQuantifying 13C in low-abundance metabolitesHighMatrix interference risks
IRMSBulk isotopic analysis in ecosystemsHighLimited positional resolution

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